5-Chlorobenzo[d][1,2,3]thiadiazole
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Overview
Description
5-Chlorobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d][1,2,3]thiadiazole typically involves the reaction of 2-chlorobenzenamine with thiocarbonyl diimidazole, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common .
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring, particularly at the positions ortho and para to the chlorine atom.
Nucleophilic Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are used in the presence of polar aprotic solvents.
Major Products Formed
Electrophilic Substitution: Products include nitro-substituted derivatives.
Nucleophilic Substitution: Products include alkylated thiadiazole derivatives.
Scientific Research Applications
5-Chlorobenzo[d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d][1,2,3]thiadiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzo[d]oxazole: Similar in structure but contains an oxygen atom instead of sulfur.
5-Chlorobenzo[d]thiazole: Contains a sulfur atom but differs in the position of the nitrogen atoms.
Uniqueness
5-Chlorobenzo[d][1,2,3]thiadiazole is unique due to its specific arrangement of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-1,2,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCCWOYTUETTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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